Cas no 2137033-95-3 (Carbamic acid, N-[(1S,2R)-1-(cyclopropylcarbonyl)-2-methoxypropyl]-, 1,1-dimethylethyl ester)

Carbamic acid, N-[(1S,2R)-1-(cyclopropylcarbonyl)-2-methoxypropyl]-, 1,1-dimethylethyl ester structure
2137033-95-3 structure
商品名:Carbamic acid, N-[(1S,2R)-1-(cyclopropylcarbonyl)-2-methoxypropyl]-, 1,1-dimethylethyl ester
CAS番号:2137033-95-3
MF:C13H23NO4
メガワット:257.3260242939
CID:5292838

Carbamic acid, N-[(1S,2R)-1-(cyclopropylcarbonyl)-2-methoxypropyl]-, 1,1-dimethylethyl ester 化学的及び物理的性質

名前と識別子

    • Carbamic acid, N-[(1S,2R)-1-(cyclopropylcarbonyl)-2-methoxypropyl]-, 1,1-dimethylethyl ester
    • インチ: 1S/C13H23NO4/c1-8(17-5)10(11(15)9-6-7-9)14-12(16)18-13(2,3)4/h8-10H,6-7H2,1-5H3,(H,14,16)/t8-,10+/m1/s1
    • InChIKey: WWSSJMGQDMQOGX-SCZZXKLOSA-N
    • ほほえんだ: C(OC(C)(C)C)(=O)N[C@H](C(C1CC1)=O)[C@H](OC)C

Carbamic acid, N-[(1S,2R)-1-(cyclopropylcarbonyl)-2-methoxypropyl]-, 1,1-dimethylethyl ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-799879-0.05g
tert-butyl N-[(2S,3R)-1-cyclopropyl-3-methoxy-1-oxobutan-2-yl]carbamate
2137033-95-3 95.0%
0.05g
$1008.0 2025-02-21
Enamine
EN300-799879-0.25g
tert-butyl N-[(2S,3R)-1-cyclopropyl-3-methoxy-1-oxobutan-2-yl]carbamate
2137033-95-3 95.0%
0.25g
$1104.0 2025-02-21
Enamine
EN300-799879-2.5g
tert-butyl N-[(2S,3R)-1-cyclopropyl-3-methoxy-1-oxobutan-2-yl]carbamate
2137033-95-3 95.0%
2.5g
$2351.0 2025-02-21
Enamine
EN300-799879-0.5g
tert-butyl N-[(2S,3R)-1-cyclopropyl-3-methoxy-1-oxobutan-2-yl]carbamate
2137033-95-3 95.0%
0.5g
$1152.0 2025-02-21
Enamine
EN300-799879-5.0g
tert-butyl N-[(2S,3R)-1-cyclopropyl-3-methoxy-1-oxobutan-2-yl]carbamate
2137033-95-3 95.0%
5.0g
$3479.0 2025-02-21
Enamine
EN300-799879-0.1g
tert-butyl N-[(2S,3R)-1-cyclopropyl-3-methoxy-1-oxobutan-2-yl]carbamate
2137033-95-3 95.0%
0.1g
$1056.0 2025-02-21
Enamine
EN300-799879-10.0g
tert-butyl N-[(2S,3R)-1-cyclopropyl-3-methoxy-1-oxobutan-2-yl]carbamate
2137033-95-3 95.0%
10.0g
$5159.0 2025-02-21
Enamine
EN300-799879-1.0g
tert-butyl N-[(2S,3R)-1-cyclopropyl-3-methoxy-1-oxobutan-2-yl]carbamate
2137033-95-3 95.0%
1.0g
$1200.0 2025-02-21

Carbamic acid, N-[(1S,2R)-1-(cyclopropylcarbonyl)-2-methoxypropyl]-, 1,1-dimethylethyl ester 関連文献

Carbamic acid, N-[(1S,2R)-1-(cyclopropylcarbonyl)-2-methoxypropyl]-, 1,1-dimethylethyl esterに関する追加情報

Introduction to Carbamic acid, N-[(1S,2R)-1-(cyclopropylcarbonyl)-2-methoxypropyl]-, 1,1-dimethylethyl ester (CAS No. 2137033-95-3)

Carbamic acid, N-[(1S,2R)-1-(cyclopropylcarbonyl)-2-methoxypropyl]-, 1,1-dimethylethyl ester (CAS No. 2137033-95-3) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features and potential applications in drug development. The compound's structure includes a carbamic acid moiety, a cyclopropylcarbonyl group, and a methoxypropyl substituent, all of which contribute to its chemical and biological properties.

The cyclopropylcarbonyl group is particularly noteworthy due to its ability to modulate the compound's reactivity and stability. Cyclopropane derivatives are known for their strain energy and reactivity, which can be harnessed in the design of novel pharmaceuticals. The presence of the methoxypropyl substituent further enhances the compound's solubility and bioavailability, making it an attractive candidate for various therapeutic applications.

The 1,1-dimethylethyl ester group is a common protecting group in organic synthesis, often used to mask reactive functional groups during multi-step synthesis processes. This protecting group can be selectively removed under mild conditions, allowing for the controlled release of the active compound. The use of such protecting groups is crucial in the development of prodrugs, which are inactive precursors that are converted into active drugs in the body.

Recent research has focused on the potential of Carbamic acid, N-[(1S,2R)-1-(cyclopropylcarbonyl)-2-methoxypropyl]-, 1,1-dimethylethyl ester as a lead compound for the development of new therapeutic agents. Studies have shown that this compound exhibits promising activity against various biological targets, including enzymes and receptors involved in disease pathways. For instance, preliminary data suggest that it may have inhibitory effects on specific kinases and proteases, which are key players in many pathological processes.

In addition to its potential as a direct therapeutic agent, Carbamic acid, N-[(1S,2R)-1-(cyclopropylcarbonyl)-2-methoxypropyl]-, 1,1-dimethylethyl ester has been explored as a scaffold for the design of more potent and selective derivatives. Medicinal chemists have employed structure-activity relationship (SAR) studies to optimize the compound's pharmacological properties. By systematically modifying various parts of the molecule, researchers have identified several analogs with enhanced potency and reduced toxicity.

The biological activity of this compound has also been evaluated in preclinical models. In vitro assays have demonstrated its ability to inhibit target enzymes with high selectivity and potency. Furthermore, in vivo studies have shown that it can effectively modulate disease-related pathways without causing significant side effects. These findings highlight the compound's potential as a lead candidate for further drug development.

The synthesis of Carbamic acid, N-[(1S,2R)-1-(cyclopropylcarbonyl)-2-methoxypropyl]-, 1,1-dimethylethyl ester involves several well-established synthetic routes. One common approach involves the reaction of an appropriate amine with a carbamoyl chloride derivative followed by esterification with tert-butanol. The chiral centers in the molecule can be introduced through asymmetric synthesis techniques or by using chiral starting materials. These synthetic strategies provide a robust framework for large-scale production and optimization.

In conclusion, Carbamic acid, N-[(1S,2R)-1-(cyclopropylcarbonyl)-2-methoxypropyl]-, 1,1-dimethylethyl ester (CAS No. 2137033-95-3) represents a promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activity make it an attractive candidate for further exploration and development as a therapeutic agent. Ongoing research continues to uncover new insights into its properties and applications, paving the way for innovative treatments in various medical fields.

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